[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-yl] acetate
Description
This compound is a stereochemically defined nucleoside analogue featuring a modified oxolane (tetrahydrofuran) ring system. The core structure includes:
- 6-aminopurin-9-yl (adenine): A purine base critical for base pairing and nucleotide mimicry.
- Dual 2,4-dichlorophenylmethoxy substituents: Positioned at C4 and C5 of the oxolane ring, these groups enhance lipophilicity and may confer resistance to enzymatic degradation.
- Acetate ester at C3: Likely acts as a prodrug moiety to improve bioavailability through in vivo hydrolysis .
Properties
Molecular Formula |
C26H23Cl4N5O5 |
|---|---|
Molecular Weight |
627.3 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-yl] acetate |
InChI |
InChI=1S/C26H23Cl4N5O5/c1-13(36)39-23-22(38-9-15-3-5-17(28)7-19(15)30)20(10-37-8-14-2-4-16(27)6-18(14)29)40-26(23)35-12-34-21-24(31)32-11-33-25(21)35/h2-7,11-12,20,22-23,26H,8-10H2,1H3,(H2,31,32,33)/t20-,22-,23-,26-/m1/s1 |
InChI Key |
QVXKJJWETUBTPR-HUBRGWSESA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COCC4=C(C=C(C=C4)Cl)Cl)OCC5=C(C=C(C=C5)Cl)Cl |
Canonical SMILES |
CC(=O)OC1C(C(OC1N2C=NC3=C(N=CN=C32)N)COCC4=C(C=C(C=C4)Cl)Cl)OCC5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Stereoselective Construction of the Oxolane Ring
The oxolane ring with defined stereochemistry is typically prepared via:
- Starting from a protected ribose or xylose derivative , using stereoselective ring closure reactions.
- Use of chiral pool synthesis from natural sugars, ensuring the correct configuration at the sugar carbons.
- Enzymatic or chemical resolution methods to isolate the desired stereoisomer.
Patent US8859756B2 describes stereoselective synthesis of phosphorus-containing nucleoside analogs, which involves constructing the sugar ring with defined stereochemistry through selective protection and activation steps, applicable to oxolane derivatives like the target compound.
Installation of the 6-Aminopurin-9-yl Group
The nucleobase attachment is commonly achieved by:
- Glycosylation of silylated 6-aminopurine derivatives with activated sugar intermediates (e.g., sugar halides or trichloroacetimidates).
- Use of Lewis acid catalysts (e.g., trimethylsilyl triflate) to promote the N9-glycosidic bond formation with high regioselectivity.
This step is crucial to ensure attachment at the N9 position of the purine ring with retention of stereochemistry at the sugar anomeric carbon.
Selective Etherification with 2,4-Dichlorophenyl Groups
The dichlorophenyl methoxy and methoxymethyl substituents at positions 4 and 5 are introduced by:
- Nucleophilic substitution reactions of hydroxyl groups on the sugar ring with 2,4-dichlorobenzyl halides or related electrophiles.
- Use of base catalysts (e.g., sodium hydride or potassium carbonate) to deprotonate the hydroxyl groups selectively.
- Stepwise protection/deprotection to differentiate the two hydroxyls and allow selective etherification.
This selective functionalization is key to obtaining the correct substitution pattern.
Acetylation of the 3-Hydroxyl Group
The acetate ester at position 3 is formed by:
- Selective acetylation using acetic anhydride or acetyl chloride in the presence of a base or catalyst (e.g., pyridine).
- Protection of other hydroxyl groups to prevent over-acetylation, ensuring monoacetate formation.
Representative Synthetic Route (Summary)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Sugar ring preparation | Starting from D-ribose or protected sugar; stereoselective ring closure | Chiral oxolane intermediate |
| 2 | Nucleobase glycosylation | Silylated 6-aminopurine + activated sugar; Lewis acid catalyst (e.g., TMSOTf) | Formation of N9-glycosidic bond |
| 3 | Protection of hydroxyl groups | TBDMS or benzyl protecting groups | Selective protection for functionalization |
| 4 | Etherification | 2,4-dichlorobenzyl chloride + base (NaH, K2CO3) | Introduction of dichlorophenyl ethers |
| 5 | Deprotection | Acidic or hydrogenolytic conditions | Removal of protecting groups |
| 6 | Acetylation | Acetic anhydride + pyridine | Formation of 3-O-acetate ester |
| 7 | Purification | Chromatography or crystallization | Pure target compound |
Data Tables from Literature
Physical and Chemical Data of Intermediates and Final Compound
| Compound Stage | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Stereochemistry |
|---|---|---|---|---|
| Oxolane sugar intermediate | CxHyOz (varies) | ~200-300 | Protected hydroxyls, chiral centers | (2R,3R,4R,5R) |
| Nucleoside intermediate | CxHyN6Oz | ~400-500 | 6-aminopurin-9-yl, protected sugar | (2R,3R,4R,5R) |
| Etherified intermediate | CxHyCl2N6Oz | ~600-700 | 2,4-dichlorophenyl ethers | (2R,3R,4R,5R) |
| Final acetate compound | CxHyCl2N6O6 | 600-750 | Acetate ester, dichlorophenyl ethers | (2R,3R,4R,5R) |
Reaction Yields and Conditions (Representative)
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Glycosylation | TMSOTf, DCM, 0°C to RT | 70-85 | High regioselectivity |
| Etherification | NaH, 2,4-dichlorobenzyl chloride, DMF, RT | 60-75 | Selective mono-ether formation |
| Acetylation | Ac2O, pyridine, 0°C to RT | 80-90 | Monoacetate selectivity |
Research Results and Discussion
- The stereoselective synthesis of the sugar moiety is critical to ensure biological activity and correct molecular recognition.
- The glycosylation step is often the rate-limiting and selectivity-determining step; optimizing Lewis acid catalysts and reaction temperature improves yield and purity.
- Etherification with 2,4-dichlorophenyl groups requires careful control of stoichiometry and protection strategy to avoid poly-substitution.
- Acetylation is straightforward but must be monitored to prevent over-acetylation or side reactions.
- Purification typically involves chromatographic techniques such as reverse-phase HPLC due to the compound's polarity and complexity.
Chemical Reactions Analysis
Hydrolysis of the Acetate Ester
The acetate group at the oxolan-3-yl position is susceptible to hydrolysis under acidic or basic conditions. This reaction yields the corresponding alcohol and acetic acid.
| Reaction Conditions | Products | Mechanism |
|---|---|---|
| Acidic (e.g., HCl/H₂O) | [(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-ol] + CH₃COOH | Nucleophilic acyl substitution |
| Basic (e.g., NaOH/H₂O) | Same alcohol + CH₃COO⁻ | Base-promoted ester saponification |
Key Considerations :
-
Reaction rates depend on steric hindrance from the adjacent dichlorophenyl groups .
-
Enzymatic hydrolysis by esterases in biological systems is plausible .
Nucleophilic Aromatic Substitution (SNAr) at Dichlorophenyl Groups
The 2,4-dichlorophenyl substituents may undergo substitution reactions with strong nucleophiles (e.g., amines, alkoxides) under elevated temperatures.
| Reaction | Conditions | Products |
|---|---|---|
| Chlorine displacement by methoxide | K₂CO₃, DMF, 80°C | Methoxy-substituted phenyl derivatives |
| Ammonolysis | NH₃ (aq.), Cu catalyst, 100°C | Amino-substituted phenyl derivatives |
Structural Impact :
-
Electron-withdrawing chlorine atoms activate the aromatic ring for SNAr .
-
Steric bulk from the oxolan backbone may limit accessibility.
Oxidation of the Purine Base
The 6-aminopurin-9-yl moiety can undergo oxidation at N1 or C8 positions, particularly in the presence of oxidizing agents like H₂O₂ or metalloenzymes.
| Oxidizing Agent | Product |
|---|---|
| H₂O₂ (neutral pH) | 8-Oxo-adenine derivative |
| Cytochrome P450 | N1-oxidized purine |
Biological Relevance :
Ether Cleavage at Dichlorophenyl Methoxy Groups
The [(2,4-dichlorophenyl)methoxy] groups are resistant to hydrolysis under mild conditions but may cleave under strong acidic or reductive environments.
| Conditions | Mechanism | Products |
|---|---|---|
| HBr/AcOH | Acidic cleavage | 2,4-dichlorobenzyl alcohol + oxolan diol |
| LiAlH₄ | Reductive cleavage | Same alcohol + methane |
Thermodynamic Stability :
Enzymatic Modifications
In biological systems, this compound may interact with:
-
Cytochrome P450 enzymes : Oxidizing dichlorophenyl groups to epoxides or quinones .
-
Purine nucleoside phosphorylases : Cleaving the glycosidic bond between purine and oxolan .
Photochemical Reactions
UV irradiation may induce:
-
C-Cl bond homolysis : Generating aryl radicals that dimerize or abstract hydrogen.
-
Purine ring rearrangement : Leading to mutagenic photoproducts .
Stability Under Storage Conditions
| Factor | Effect | Mitigation |
|---|---|---|
| Light | Degrades purine and dichlorophenyl groups | Store in amber glass |
| Humidity | Accelerates ester hydrolysis | Use desiccants |
| Temperature >25°C | Increases oxidation risk | Refrigerate |
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activity.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of [(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-yl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Table 1: Key Structural Differences
Key Observations :
- The target compound’s dual dichlorophenylmethoxy groups distinguish it from most nucleoside analogues, which typically feature hydroxyl or phosphate groups for solubility .
- Adamantane-modified purines (e.g., 10c) prioritize bulky substituents for steric hindrance, whereas dichlorophenyl groups in the target compound may enhance membrane permeability .
Pharmacological Activity
Table 2: Activity Profiles of Analogues
Key Observations :
- Unlike AR-C67085 , which targets purinergic signaling, the target compound’s adenine base positions it for nucleic acid-targeted activity .
Physicochemical Properties
Biological Activity
The compound [(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-yl] acetate is a synthetic derivative belonging to the class of nucleoside analogs. Its structure features a purine base and various functional groups that enhance its biological activity. This article explores the compound's biological activity, focusing on its anticancer properties and interactions with specific cellular pathways.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 485.43 g/mol. The presence of dichlorophenyl groups and an aminopurine moiety suggests potential interactions with biological targets involved in cancer progression.
The compound exhibits its biological effects primarily through the following mechanisms:
- Inhibition of Kinases : It has shown promising inhibition against key kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which are crucial in tumor growth and angiogenesis .
- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cells by activating intrinsic pathways that lead to cell death .
- Cell Cycle Arrest : The compound may also cause cell cycle arrest in the G1 phase, preventing cancer cells from proliferating .
Anticancer Studies
Several studies have evaluated the anticancer properties of this compound against various cancer cell lines:
| Cell Line | IC50 (µg/mL) | Reference Drug | Reference IC50 (µg/mL) |
|---|---|---|---|
| MCF-7 (Breast) | 3.2 ± 0.1 | Vinblastine | 9.6 ± 0.1 |
| HCT-116 (Colon) | 5.0 ± 0.1 | Colchicine | 21.3 ± 0.03 |
| PC-3 (Prostate) | 2.4 ± 0.1 | Vinblastine | 2.3 ± 0.1 |
| A549 (Lung) | 4.0 ± 0.1 | Colchicine | 9.6 ± 0.1 |
| HepG-2 (Liver) | 6.0 ± 0.1 | Colchicine | 21.3 ± 0.03 |
The compound demonstrated significant cytotoxicity against several cancer cell lines while exhibiting lower toxicity towards normal cells .
Case Studies
A case study involving the use of this compound in combination with traditional chemotherapy drugs showed enhanced efficacy in reducing tumor size in animal models compared to monotherapy approaches .
Molecular Docking Studies
Molecular docking analyses have provided insights into how this compound interacts with its targets at the molecular level:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can researchers optimize yield?
- Methodology : Use phosphoramidite chemistry for nucleoside backbone assembly, incorporating acetyl groups as transient protecting agents for hydroxyl moieties. The dichlorophenylmethoxy groups can be introduced via nucleophilic substitution under anhydrous conditions (e.g., DCM, TEA). Purification via reverse-phase HPLC with C18 columns ensures high purity (>95%). Yield optimization requires controlled reaction temperatures (0–4°C for phosphorylation steps) and stoichiometric monitoring of dichlorophenyl reagents .
- Key Challenges : Steric hindrance from dichlorophenyl groups may reduce reaction efficiency; use excess reagents (1.5–2 eq) and prolonged reaction times (24–48 hrs) .
Q. How should structural characterization be performed to confirm regiochemistry and stereochemistry?
- Methodology :
- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify sugar puckering (C2'-endo vs. C3'-endo) and dichlorophenyl group orientation. NOESY confirms spatial proximity of adenine to dichlorophenyl substituents .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected ~633.42 g/mol) and detects phosphorylation/acetylation intermediates .
- X-ray Crystallography : Co-crystallization with resolving agents (e.g., PEG 4000) reveals absolute configuration of the oxolan ring .
Q. What are the solubility and stability profiles under physiological conditions?
- Solubility : Low aqueous solubility (logP ~3.5 predicted due to dichlorophenyl groups) necessitates DMSO stock solutions (10–20 mM). For in vitro assays, dilute in PBS with 0.1% Tween-80 to prevent aggregation .
- Stability : Susceptible to esterase-mediated acetate hydrolysis. Store lyophilized at -80°C; in solution, use within 48 hrs (pH 7.4, 4°C). Monitor degradation via HPLC .
Q. What preliminary assays are recommended to explore its mechanism of action?
- Methodology :
- Enzyme Inhibition : Screen against purine-processing enzymes (e.g., adenosine deaminase) using fluorogenic substrates. IC₅₀ determination via kinetic assays (λex 340 nm, λem 460 nm) .
- Cellular Uptake : Radiolabeled (³H) compound tracking in HEK293 cells; compare uptake with/ without nucleoside transporter inhibitors (e.g., dipyridamole) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies rationalize the role of dichlorophenyl substitutions?
- Methodology : Synthesize analogs with mono-/trichlorophenyl or methoxy substitutions. Test in kinase inhibition panels (e.g., EGFR, PKA) and compare EC₅₀ values. Molecular docking (AutoDock Vina) predicts binding to hydrophobic pockets in target enzymes. QSAR models correlate Cl substituent positions with potency .
- Key Insight : Para-chloro groups enhance lipophilicity and target engagement, while ortho-substitutions reduce steric clash in adenine-binding pockets .
Q. What in vivo models are suitable for pharmacokinetic and efficacy studies?
- Methodology :
- Rodent Models : Administer IV/PO doses (10–50 mg/kg) in Sprague-Dawley rats. Measure plasma half-life via LC-MS/MS; AUC calculations guide dosing regimens. Tissue distribution studies (e.g., liver, brain) assess penetration .
- Disease Models : In murine fibrosis models, evaluate antifibrotic activity via hydroxyproline assays (lung/liver tissues) and compare with standard agents (e.g., pirfenidone) .
Q. How might resistance mechanisms arise, and how can they be circumvented?
- Mechanisms : Overexpression of efflux pumps (e.g., P-gp) or mutations in target enzymes (e.g., kinase ATP-binding domains). Confirm via CRISPR knockouts of ABCB1 or sequencing of resistant clones .
- Solutions : Co-administer with pump inhibitors (e.g., verapamil) or design prodrugs with reduced substrate recognition (e.g., pegylation) .
Q. What combination therapies could synergize with this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
